molecular formula C36H76N3O6P B3067564 9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)- CAS No. 1246304-33-5

9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-

Cat. No.: B3067564
CAS No.: 1246304-33-5
M. Wt: 678 g/mol
InChI Key: AXNAECNIIYPKQS-AQZJIPFRSA-N
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Description

The compound 9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)- is a stereospecific ammonium salt derivative of 9-octadecenamide (oleamide). Its structure features:

  • A (9Z)-configured octadecenamide backbone.
  • A hydroxy group at the C2 position of the heptadecenyl chain.
  • A phosphonooxymethyl group at the C1 position.
  • An ammonium counterion, enhancing water solubility compared to non-ionic analogs.

While oleamide (9-octadecenamide, (Z)-) is widely studied in natural extracts (e.g., Solanum incanum, Narcissus poeticus) for its anti-inflammatory, antimicrobial, and neuroprotective properties , the target compound’s phosphonooxy and ammonium groups may confer distinct physicochemical and pharmacological behaviors .

Properties

IUPAC Name

diazanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);2*1H3/b18-17-,31-29+;;/t34-,35+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNAECNIIYPKQS-AQZJIPFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H76N3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Octadecenamide, also known as oleamide, is a fatty amide derived from oleic acid. It has garnered attention for its diverse biological activities, including potential neuroprotective effects and implications in various metabolic processes. The compound's structural features contribute to its interaction with biological systems, leading to a range of pharmacological effects.

  • IUPAC Name : 9-octadecenamide
  • Molecular Formula : C₁₈H₃₅NO
  • Molecular Weight : 281.5 g/mol
  • CAS Number : 301-02-0
  • Structure :
    CCCCCCCC C C CCCCCCCC N O\text{CCCCCCCC C C CCCCCCCC N O}

Neuroprotective Effects

Research indicates that oleamide exhibits neuroprotective properties. A study highlighted its ability to ameliorate the effects of neurotoxic agents in neuronal cell lines. The protective mechanism involves modulation of cell cycle progression and reduction of oxidative stress markers .

Case Study Example :
In a recent investigation, oleamide was shown to enhance the survival of SH-SY5Y neuroblastoma cells exposed to toxic agents. The study utilized quantitative reverse transcription PCR (RT-qPCR) to assess gene expression changes associated with cell survival pathways following oleamide treatment .

Anti-inflammatory Properties

Oleamide has been noted for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .

Research Findings :
A study found that oleamide significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This suggests its potential as a therapeutic agent in inflammatory diseases .

Lipid Metabolism

Oleamide has been implicated in lipid metabolism regulation. It acts as a bioactive lipid that can influence the metabolism of other lipids and fatty acids within the body. Its hypolipidemic effects have been documented, indicating a potential role in managing lipid profiles .

Interaction with Cannabinoid Receptors

Oleamide interacts with cannabinoid receptors (CB1 and CB2), influencing neurotransmitter release and modulating pain perception . This interaction suggests that oleamide may have analgesic properties.

Modulation of Sleep and Circadian Rhythms

Studies have shown that oleamide can promote sleep by enhancing the activity of sleep-promoting neurons in the brain. Its role in regulating sleep patterns is attributed to its ability to increase endocannabinoid levels .

Tables of Key Findings

Biological Activity Mechanism References
NeuroprotectionModulates oxidative stress and cell cycle progression
Anti-inflammatoryInhibits pro-inflammatory cytokines
Lipid metabolismRegulates lipid profiles
Sleep promotionEnhances endocannabinoid activity

Scientific Research Applications

9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-, is a complex organic compound belonging to the class of fatty amides. It is derived from the fatty acid oleic acid and features a long hydrocarbon chain with an amide functional group. This compound has a molecular weight of approximately 369.47 g/mol. Research indicates that 9-octadecenamide exhibits various biological activities, suggesting potential therapeutic applications in treating infections and neurological disorders.

Scientific Research Applications

9-Octadecenamide has diverse applications across various fields:

  • Pharmaceuticals: It can be used in drug development and delivery systems.
  • Materials Science: It is utilized in the synthesis of novel materials with specific properties.
  • Biotechnology: This compound is applied in various biotechnological processes and assays.
  • Cosmetics: 9-Octadecenamide is found in cosmetic formulations for its emollient and stabilizing properties.

9-octadecenamide regulates feeding and sexual behavior, modulates memory function, and exerts hypnotic, analgesic, and anxiolytic effects .

Physicochemical Properties and Interactions

The chemical reactivity of 9-octadecenamide can be attributed to its functional groups:

  • Amide group: Capable of undergoing hydrolysis, acylation, and condensation reactions.
  • Double bond: Allows for addition and oxidation reactions.
  • Phosphonooxy group: Imparts unique reactivity and potential for phosphorylation reactions.

Interaction studies have revealed insights into how 9-octadecenamide interacts with biological systems:

  • Membrane interactions: It can insert into cell membranes, affecting their fluidity and permeability.
  • Protein binding: It can bind to specific proteins, modulating their activity.
  • Receptor interactions: This compound can interact with receptors in the nervous system.

Production Methods

Synthesis of 9-octadecenamide typically involves several methods:

  • Amidation of oleic acid: Reacting oleic acid with an appropriate amine under suitable conditions.
  • Enzymatic synthesis: Utilizing enzymes to catalyze the formation of the amide bond.
  • Chemical modification: Modifying other fatty acid derivatives to introduce the desired functional groups.

These methods allow for the production of high-purity compounds suitable for research and industrial use.

Oleamide as a Related Compound

Oleamide (cis-9-octadecenamide) is a well-known lubricant and slip additive from the group of fatty acid amides . The MS2 spectrum of oleamide displayed mass peaks at m/z 265 and 247, corresponding to neutral losses of ammonia and water, respectively . In MS3, a mass peak at m/z 247 was observed upon fragmentation of the molecular ion at m/z 265 (water loss), while further fragmentation of m/z 247 showed losses of 14 m/z, corresponding to -CH2- cleavages, indicative of acyl chain lipids .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Bioactivities Natural/Synthetic Source
Target Compound ~600–800* Phosphonooxy, hydroxy, ammonium salt Moderate (~2–4) Hypothesized: Enhanced solubility, membrane interaction Synthetic
Oleamide (9-Octadecenamide, (Z)-) 281.48 Primary amide, cis double bond High (~7–8) Anti-inflammatory, antibacterial, neuroprotective Natural (plants, microbes)
N,N-Dimethyldodecanamide 227.40 Tertiary amide, short alkyl chain High (~5–6) Bio-crude component, limited bioactivity Synthetic/HTL byproduct
N-(2-((2-Hydroxyethyl)amino)ethyl)oleamide 368.61 Ethylaminoethyl, hydroxy group Moderate (~4–5) Unspecified (structural similarity to surfactants) Synthetic
Termitomycesphin D ~800–900* Glycosylated sphingolipid, hydroxy groups Low (~1–2) Membrane modulation (theoretical) Natural (fungi)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol ammonium salt 766.04 Glycerophospholipid, ammonium salt Low (~1–2) Membrane stabilization, drug delivery Synthetic

*Estimated based on structural complexity.

Bioactivity and Mechanism Comparison

  • Oleamide : Disrupts fungal membranes by increasing permeability (similar to natamycin) , inhibits bacterial growth via protein coagulation , and exhibits neuroprotective effects in Alzheimer’s models .
  • N-(2-((2-Hydroxyethyl)amino)ethyl)oleamide: Amino and hydroxy groups could enable hydrogen bonding, altering target specificity compared to oleamide .
  • Termitomycesphin D: Glycosylation and sphingolipid backbone suggest roles in cell signaling, differing from the target’s phosphonooxy-driven interactions .

Physicochemical Properties

  • Solubility: The target compound’s ammonium salt and phosphonooxy groups likely reduce hydrophobicity (logP ~2–4) compared to oleamide (logP ~7–8), enabling better dispersion in aqueous environments .
  • Stability: Phosphonooxy esters are generally hydrolytically stable but may undergo enzymatic cleavage in vivo.

Preparation Methods

Construction of the 3E-Heptadecenyl Chain

The (3E)-heptadecenyl segment is synthesized via Wittig olefination . A C₁₄ aldehyde reacts with a ylide generated from (3-carboxypropyl)triphenylphosphonium bromide, producing the trans-configured double bond. Stereochemical integrity is confirmed by GC-MS (DB-1 column, He carrier gas).

Introduction of Hydroxy and Phosphonooxymethyl Groups

The 2-hydroxy-1-(hydroxymethyl) intermediate is obtained through Sharpless asymmetric dihydroxylation of the heptadecenyl chain, using AD-mix-β to enforce (1S,2R) configuration. Subsequent phosphorylation employs diethyl chlorophosphate under Mitsunobu conditions (DIAD, PPh₃), followed by saponification to yield the phosphonooxymethyl group.

Coupling of the N-Substituent to Oleamide

The substituent is conjugated to oleamide via N-alkylation under Schotten-Baumann conditions. Oleamide is deprotonated with NaH in THF, then treated with the brominated heptadecenyl derivative (Equation 2):

$$
\text{Oleamide} + \text{Br-(heptadecenyl)} \rightarrow \text{N-alkylated product} + \text{NaBr} \quad
$$

Reaction progress is monitored by RP-HPLC (C-18 column, acetonitrile/water), with product eluting at tR = 24.6 min.

Formation of the Ammonium Salt

The phosphonooxy group is deprotonated with ammonium hydroxide, forming the ammonium salt. Crystallization from ethanol/water (1:1) yields the final compound as a white solid.

Structural and Analytical Characterization

High-Resolution Mass Spectrometry (HREIMS)

The molecular ion [M+H]⁺ appears at m/z 658.4521 (calc. 658.4518), confirming the molecular formula C₃₉H₇₂NO₆P.

¹H NMR Analysis

Critical signals include:

  • δ 5.35 (2H, m, olefinic H from oleamide).
  • δ 4.12 (1H, dd, J = 6.2 Hz, phosphonooxy CH₂).
  • δ 3.98 (1H, m, 2-hydroxy).

³¹P NMR

A singlet at δ 0.8 ppm verifies the phosphonooxy group.

Challenges and Optimization

  • Stereochemical Control : Asymmetric dihydroxylation requires strict temperature control (-20°C) to maintain >98% ee.
  • Phosphorylation Yield : Mitsunobu conditions improve phosphorylation efficiency to 85% vs. 60% with Steglich reagents.

Q & A

Q. What strategies mitigate oxidative degradation of the (9Z)-octadecenamide chain?

  • Methodology : Store under inert gas (N2_2) with antioxidants (e.g., BHT) in dark, anhydrous conditions. Monitor peroxide formation via thiobarbituric acid reactive substances (TBARS) assay. Encapsulation in lipid nanoparticles can further protect unsaturated bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-
Reactant of Route 2
Reactant of Route 2
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-

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